molecular formula C9H10BrF3N2O2 B2642067 ethyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate CAS No. 1856024-28-6

ethyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate

Cat. No.: B2642067
CAS No.: 1856024-28-6
M. Wt: 315.09
InChI Key: YVORRUXXHUOMFY-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound with the molecular formula C9H10BrF3N2O2. This compound is part of the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. The presence of bromine and trifluoropropyl groups makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Introduction of the Trifluoropropyl Group: The trifluoropropyl group is introduced via a nucleophilic substitution reaction. This can be done by reacting the brominated pyrazole with 3,3,3-trifluoropropyl bromide in the presence of a base like potassium carbonate.

    Esterification: Finally, the carboxyl group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including crystallization, distillation, and chromatography to achieve high purity.

    Quality Control: Rigorous testing to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate undergoes several types of chemical reactions:

    Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the pyrazole ring or the substituents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products

    Substituted Pyrazoles: Depending on the nucleophile used in substitution reactions.

    Carboxylic Acids: From hydrolysis of the ester group.

    Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.

Scientific Research Applications

Ethyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoropropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromo-1H-pyrazole-5-carboxylate: Lacks the trifluoropropyl group, making it less lipophilic.

    Ethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    4-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid: The carboxylic acid form, which is more polar and less lipophilic.

Uniqueness

Ethyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate is unique due to the combination of the bromine and trifluoropropyl groups, which confer distinct chemical properties such as enhanced reactivity and lipophilicity. These features make it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.

Properties

IUPAC Name

ethyl 4-bromo-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF3N2O2/c1-2-17-8(16)7-6(10)5-14-15(7)4-3-9(11,12)13/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVORRUXXHUOMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1CCC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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